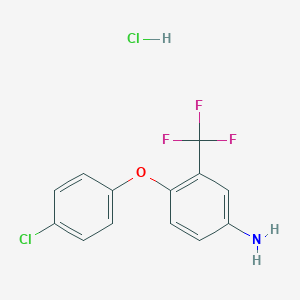
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride
Übersicht
Beschreibung
“4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline” is a specialty product for proteomics research . Its molecular formula is C12H10ClNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline” are not fully available. The molecular weight is 219.67 .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Nonlinear Optical Materials
4-Chloro-3-(trifluoromethyl)aniline and its derivatives have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are significant for understanding the molecular structure and are also relevant in the field of nonlinear optical (NLO) materials. The electronic properties like hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis have been investigated, providing insights into its potential use in NLO applications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis and Properties of Derivatives
The synthesis and properties of various derivatives of 4-chloro-3-(trifluoromethyl)aniline have been extensively studied. For instance, the synthesis of polyurethane cationomers incorporating anil groups and their intramolecular proton transfer in salicylideneanil structures have been explored. These studies are vital for developing new polymeric materials with specific properties like fluorescent characteristics (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Environmental Applications
The compound and its derivatives have been used in environmental applications, such as in the synthesis of adsorbents for the removal of chlorophenols from water. This is crucial for addressing issues related to organic pollutants in water sources, thus contributing to food safety and public health (Xu et al., 2021).
Chemical Synthesis and Material Science
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride plays a role in the synthesis of novel compounds and materials. For instance, novel quinazolinone derivatives have been synthesized using similar compounds, indicating its utility in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013). Also, its use in the synthesis of liquid crystals with specific properties like stable smectic phases has been documented, which is significant in the field of material science (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Vibrational Spectroscopic Studies
Detailed vibrational spectroscopic studies, including the first-order hyperpolarizability and HOMO-LUMO analysis, have been conducted on derivatives like 4-chloro-2-(trifluoromethyl) aniline. These studies contribute to the understanding of its electronic properties and potential NLO behavior, which is crucial for developing advanced optical materials (Arivazhagan, Subhasini, & Austine, 2012).
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO.ClH/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17;/h1-7H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXRLDGATIGJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



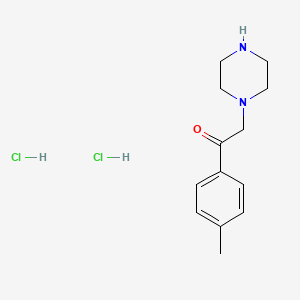
![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
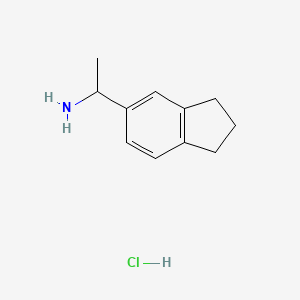
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)
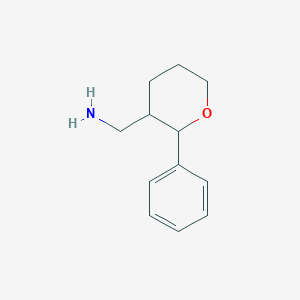
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)
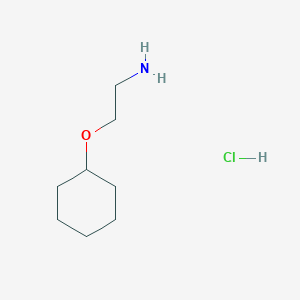
![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)
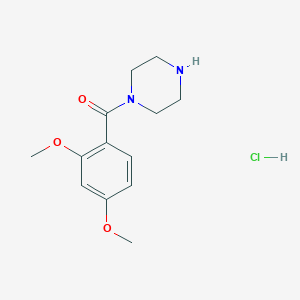
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
